

A Technical Overview of Preliminary In Vitro Studies with BMS-195614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on **BMS-195614**, a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα). The following sections detail its biochemical properties, mechanism of action, effects on key signaling pathways, and the experimental protocols used to elucidate these characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for **BMS-195614** in various in vitro assays.

Table 1: Binding Affinity and Potency

Parameter	Value	Description	
Ki	2.5 nM	Inhibitor constant for RARα, indicating high binding affinity. [1][2][3][4]	

Table 2: In Vitro Cellular Activity



Cell Line	Assay	Concentration	Effect
RPE cells	Phototoxicity Assay	10-20 μΜ	Reduces blue light- induced phototoxicity in the presence of A2E.[1]
BV-2 cells	Anti-inflammatory Assay	6 μM (24h)	Reverses the anti- inflammatory effect of Vitamin A and Retinoic Acid on LPS-activated IL-6 release.[1]
MC3T3-E1 cells	Cell Migration Assay	1 μM (24h)	Inhibits Retinoic Acid- induced cell migration. [1]
NB4 & HL-60 cells	Differentiation Assay	Not Specified	Reversed the differentiation induced by RARα agonists (AM580, AM80, BMS 194753).[5]
T47D cells	Cell Migration Assay	Not Specified	In combination with Retinoic Acid (10-6 M for 72h), did not affect cell movement.[5]
SIM-A9 cells	NO Production Assay	10 μΜ	Partially blocked the inhibition of nitric oxide production by BT75 in LPS-activated cells.[6]

Mechanism of Action

BMS-195614 is characterized as a neutral, selective antagonist for RARα.[1][2][3][4] Its mechanism of action is centered on its ability to bind to the RARα subunit and competitively inhibit the binding of agonists like all-trans retinoic acid (ATRA).[5][7]



Unlike inverse agonists, **BMS-195614** does not significantly affect the binding of the nuclear receptor corepressor (NCoR).[2][3][4] However, it does moderately decrease the binding of the silencing mediator for retinoid and thyroid hormone receptors (SMRT) to RAR.[2][3][4] Crucially, **BMS-195614** antagonizes the recruitment of coactivators (CoA) that is induced by RAR agonists.[2][3][4] This prevents the initiation of gene transcription at Retinoic Acid Response Elements (RAREs).

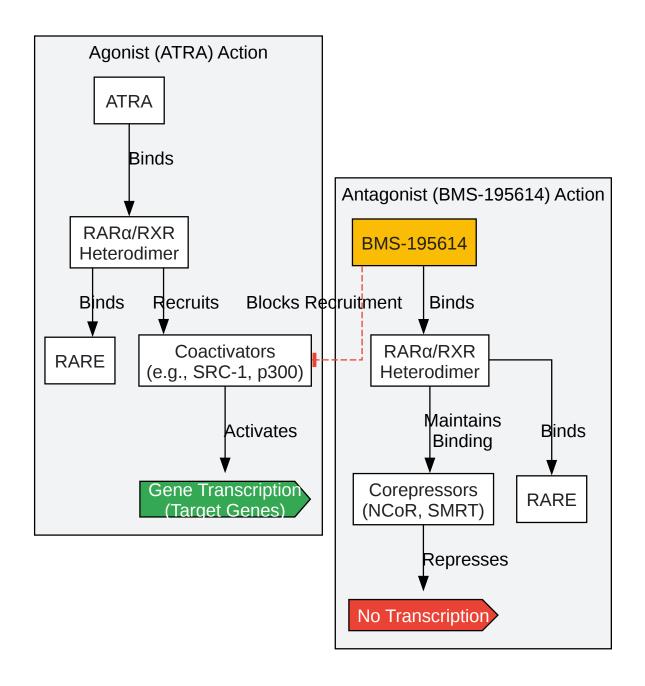
Signaling Pathways and Cellular Effects

BMS-195614 modulates several downstream signaling pathways by inhibiting RAR α -mediated transcription.

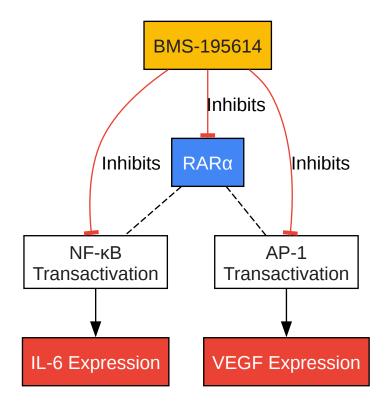
RARα Signaling Pathway

BMS-195614 directly interferes with the canonical RAR α signaling pathway. In the absence of an agonist, RAR α , in a heterodimer with the Retinoid X Receptor (RXR), binds to RAREs on DNA and recruits corepressors like NCoR and SMRT, leading to transcriptional repression. Upon agonist binding, a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating transcription. **BMS-195614** binds to RAR α , preventing the agonist-induced recruitment of coactivators, thereby maintaining a state of transcriptional repression.

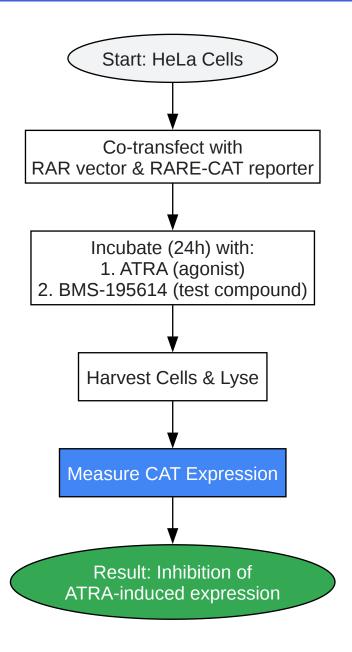












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